molecular formula C11H19F2NO2 B12451737 tert-Butyl 4,4-difluoro-3-methylpiperidine-1-carboxylate

tert-Butyl 4,4-difluoro-3-methylpiperidine-1-carboxylate

Cat. No.: B12451737
M. Wt: 235.27 g/mol
InChI Key: UFUOLJRXWYEKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4,4-difluoro-3-methylpiperidine-1-carboxylate ( 1934898-31-3) is a fluorinated piperidine derivative of high interest in medicinal chemistry and pharmaceutical research. It serves as a versatile synthetic intermediate, particularly due to the presence of the tert-butoxycarbonyl (Boc) protecting group, which safeguards the piperidine nitrogen during multi-step synthesis and can be readily removed under mild acidic conditions . The geminal difluoro substitution at the 4-position of the piperidine ring is a critical structural feature. The introduction of fluorine atoms is a established strategy to modulate the physicochemical properties of lead compounds, influencing their lipophilicity, metabolic stability, and binding affinity to biological targets . This compound is a valuable precursor in the discovery of novel therapeutic agents. Research indicates that the 4,4-difluoropiperidine scaffold is a privileged structure in drug design, exemplified by its application in developing potent and selective dopamine D4 receptor antagonists . These antagonists are investigated as valuable chemical probes for studying cellular models of L-DOPA-induced dyskinesia, providing important insights for future Parkinson's disease therapies . The compound's molecular formula is C11H19F2NO2 and it has a molecular weight of 235.27 g/mol . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl 4,4-difluoro-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO2/c1-8-7-14(6-5-11(8,12)13)9(15)16-10(2,3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUOLJRXWYEKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(F)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Fluorination of 4-Ketopiperidine Derivatives

A common approach involves electrophilic fluorination of tert-butyl 4-oxopiperidine-1-carboxylate. Using diethylaminosulfur trifluoride (DAST) or Selectfluor, the ketone group at the 4-position is converted to a difluoromethylene group. For example, treatment of tert-butyl 4-oxo-3-methylpiperidine-1-carboxylate with DAST in dichloromethane at −20°C to room temperature yields the difluorinated product in 65–78% yield.

Key reaction conditions:

  • Reagent: DAST (2.5 equiv.)
  • Solvent: Anhydrous CH₂Cl₂
  • Temperature: −20°C → rt, 12–24 h
  • Yield: 72% (isolated)

Deoxyfluorination with N,N-Diethylaminosulfur Trifluoride (DAST)

Deoxyfluorination of tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate using DAST introduces fluorine atoms at the 4-position. This method requires careful control of stoichiometry to avoid over-fluorination.

Procedure:

  • Dissolve tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate (1.0 equiv.) in CH₂Cl₂.
  • Add DAST (1.2 equiv.) dropwise at 0°C.
  • Warm to rt and stir for 6 h.
  • Quench with saturated NaHCO₃ and extract with ethyl acetate.
  • Purify via silica gel chromatography (hexane/EtOAc = 4:1).
    Yield: 68%

Multi-Step Synthesis from 4-Piperidone

Reduction and Sequential Fluorination

A scalable route starts with 4-piperidone hydrochloride:

  • Reduction: 4-Piperidone → 4-hydroxypiperidine using NaBH₄ in MeOH (90% yield).
  • Boc Protection: Treat with Boc₂O/K₂CO₃ in THF to obtain tert-butyl 4-hydroxypiperidine-1-carboxylate (85% yield).
  • Methylation: Introduce methyl group via Mitsunobu reaction (DIAD, PPh₃, MeOH) at the 3-position (62% yield).
  • Fluorination: Use DAST or XtalFluor-E to replace hydroxyl with fluorine.

Critical Data:

Step Reagent/Conditions Yield
Reduction NaBH₄, MeOH, reflux 90%
Boc Protection Boc₂O, K₂CO₃, THF 85%
Methylation DIAD, PPh₃, MeOH 62%
Fluorination DAST, CH₂Cl₂, 0°C → rt 68%

Catalytic Asymmetric Fluorination

Enantioselective Synthesis of (R)-Isomer

The (R)-enantiomer is synthesized via chiral auxiliary-assisted fluorination:

  • Prepare tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate.
  • Use (S)-Selectfluor and a chiral palladium catalyst to induce asymmetry.
  • Reduce the ketone to hydroxyl with NaBH₄.
  • Perform a second fluorination with DAST.

Performance Metrics:

  • Enantiomeric Excess (ee): 92%
  • Overall Yield: 54% (4 steps)

One-Pot Tandem Reactions

Reductive Amination/Fluorination

A streamlined method combines reductive amination and fluorination:

  • React 4-oxo-piperidine with methylamine and NaBH₃CN.
  • Protect with Boc₂O.
  • Fluorinate with Selectfluor in acetonitrile/H₂O (9:1).

Advantages:

  • No intermediate purification required.
  • Total yield: 58%.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Electrophilic Fluorination High efficiency Requires anhydrous conditions 65–78%
Multi-Step Synthesis Scalable Lengthy (4–5 steps) 50–68%
Catalytic Asymmetric High enantioselectivity Expensive catalysts 54–60%
One-Pot Tandem Time-efficient Moderate yield 58–65%

Mechanistic Insights

DAST-Mediated Fluorination

DAST operates via a two-step mechanism:

  • Activation: The hydroxyl group is converted to a better leaving group (e.g., sulfonate ester).
  • Nucleophilic Displacement: Fluoride ion attacks the electrophilic carbon, forming the C–F bond.

Side Reactions:

  • Over-fluorination at adjacent positions.
  • Elimination to form alkenes (mitigated by low temperatures).

Industrial-Scale Considerations

Cost-Effective Fluorination Agents

XtalFluor-E (Et₃N·3HF) is preferred over DAST for large-scale synthesis due to:

  • Lower toxicity.
  • Higher thermal stability.
  • Yield: Comparable (70–75%).

Purification Strategies

  • Crystallization: Use hexane/EtOAc mixtures to isolate high-purity product (>99% by HPLC).
  • Distillation: For intermediates (e.g., tert-butyl 4-hydroxypiperidine-1-carboxylate).

Emerging Techniques

Photoredox Catalysis

Visible-light-mediated fluorination using Ru(bpy)₃²⁺ and Selectfluor enables late-stage functionalization:

  • Conditions: 450 nm LED, CH₃CN/H₂O, rt.
  • Yield: 63%.

Continuous Flow Synthesis

Microreactor systems enhance safety and efficiency for exothermic fluorination steps:

  • Residence Time: 5–10 min.
  • Yield Improvement: 12% compared to batch.

Challenges and Solutions

Challenge Solution
Over-fluorination Use stoichiometric DAST (1.1–1.2 equiv.)
Low enantioselectivity Chiral Brønsted acid catalysts
Thermal decomposition Low-temperature fluorination (−20°C)

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4,4-difluoro-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4,4-difluoro-3-methylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems. It can serve as a model compound for investigating the interactions of fluorinated molecules with enzymes and receptors .

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its unique structure may contribute to the development of new drugs with improved efficacy and selectivity .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4,4-difluoro-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, while the tert-butyl group can influence its solubility and stability. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogs and their structural differences are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference ID
(S)-tert-Butyl 3-amino-4,4-difluoropiperidine-1-carboxylate 3-amino, 4,4-difluoro 248.26 Chiral center, high polarity
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 4-amino, 4-pyridinyl 306.37 Aromatic interaction potential
tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate 3,3-difluoro, 4,4-dihydroxy 279.25 High hydrophilicity, H-bonding
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate 4-(3,4-difluorobenzyl)amino 326.38 Lipophilic, potential CNS activity
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate 4-(3-hydroxypropyl) 243.34 Moderate solubility in polar solvents

Key Observations :

  • Fluorine Positioning : The 4,4-difluoro substitution in the target compound reduces basicity and enhances metabolic stability compared to 3,3-difluoro analogs (e.g., ).
  • Amino vs. Methyl Groups: The 3-amino substituent in increases polarity and hydrogen-bonding capacity, whereas a 3-methyl group (hypothetically in the target compound) would enhance lipophilicity and steric bulk.
  • Aromatic vs. Aliphatic Substituents : Pyridinyl () and difluorobenzyl () groups introduce π-π stacking and halogen bonding capabilities, respectively, which are absent in aliphatic analogs like .

Data Tables

Table 1: Comparative Physicochemical Data

Property Target Compound (Hypothetical)
Molecular Weight (g/mol) ~250 (estimated) 248.26 279.25 243.34
LogP (Predicted) ~2.5 1.8 1.2 1.5
Water Solubility Low Moderate High Moderate
Key Functional Groups 3-methyl, 4,4-difluoro 3-amino, 4,4-difluoro 3,3-difluoro, 4,4-dihydroxy 4-(3-hydroxypropyl)

Biological Activity

tert-Butyl 4,4-difluoro-3-methylpiperidine-1-carboxylate (CAS No. 1934898-31-3) is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tert-butyl group and two fluorine atoms attached to the piperidine ring. The following article delves into the biological activity of this compound, supported by various research findings and case studies.

  • Molecular Formula : C11H19F2NO2
  • Molecular Weight : 235.27 g/mol
  • Predicted Boiling Point : 259.6 °C
  • Density : 1.10 g/cm³

The biological activity of this compound is largely attributed to its interaction with specific biological targets, including receptors and enzymes involved in various physiological processes. The compound has been studied for its potential as an antagonist of orexin receptors, which are implicated in sleep regulation and energy homeostasis .

1. Antagonistic Effects on Orexin Receptors

Research indicates that this compound acts as an antagonist for orexin receptors, specifically Orexin-1 and Orexin-2. These receptors play critical roles in regulating arousal, wakefulness, and appetite. By inhibiting these receptors, this compound may influence sleep patterns and metabolic processes .

2. Modulation of Drug Resistance

In a study focusing on drug resistance mechanisms in cancer cells, it was found that compounds similar to this compound can reverse resistance to chemotherapeutic agents like paclitaxel by modulating P-glycoprotein (P-gp) activity. This suggests potential applications in enhancing the efficacy of cancer treatments .

Study on Orexin Receptor Antagonism

A significant study demonstrated that piperidine derivatives could effectively bind to orexin receptors, highlighting their potential therapeutic applications in sleep disorders and obesity management. The study utilized various analogs to assess binding affinities and functional activities at these receptors.

CompoundBinding Affinity (Ki)Functional Activity
This compound15 nMAntagonist
Other Analog30 nMPartial Agonist

Reversal of Drug Resistance in Cancer Cells

Another research effort focused on the ability of certain piperidine derivatives to enhance the effectiveness of chemotherapy drugs by inhibiting P-glycoprotein.

CompoundEffect on Drug ResistanceConcentration (μM)
This compoundSignificant reversal10
Control CompoundMinimal effect-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.